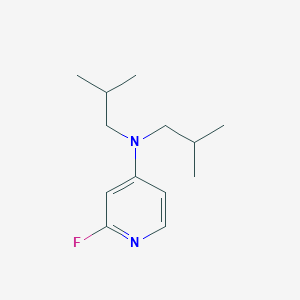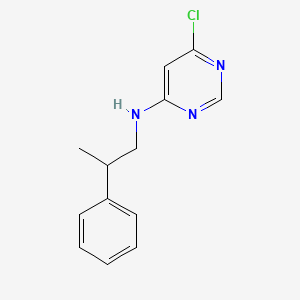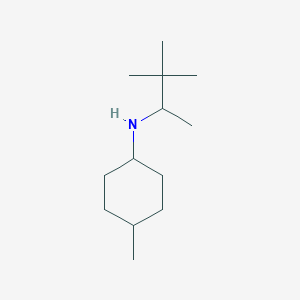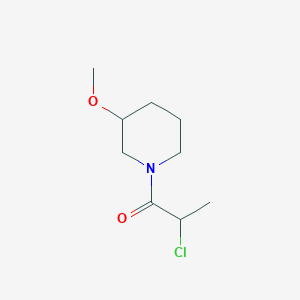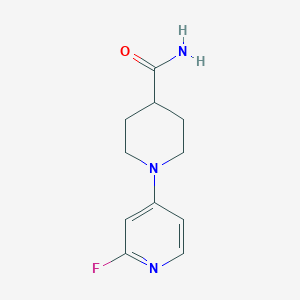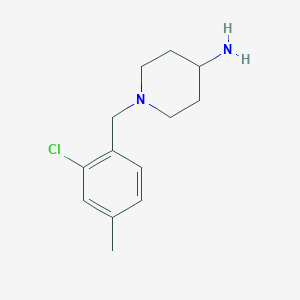
1-(2-クロロ-4-メチルベンジル)ピペリジン-4-アミン
説明
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .科学的研究の応用
抗マラリア用途
「1-(2-クロロ-4-メチルベンジル)ピペリジン-4-アミン」を含むピペリジン誘導体は、抗マラリア治療における潜在的な用途について研究されています。 例えば、構造的に単純な合成1, 4-二置換ピペリジンは、マラリアの原因となる寄生虫である耐性マラリア原虫に対して高い選択性を示した 。 これらの化合物は、40 μg/mLで寄生虫の増殖を56〜93%阻害しました .
抗がん用途
ピペリジン誘導体は、抗がん剤としてさまざまな方法で利用されています 。 これらの化合物は、in vitroおよびin vivoの両方で、さまざまなタイプの癌の増殖と転移を阻害する有望な結果を示しました .
抗ウイルス用途
ピペリジン系化合物は、抗ウイルス特性についても調査されています 。 それらのユニークな構造と薬理学的特徴は、新しい抗ウイルス薬の開発のための潜在的な候補となっています .
抗菌および抗真菌用途
ピペリジン誘導体の抗菌および抗真菌特性は、創薬分野で役立ちます 。 それらは、さまざまな細菌および真菌感染症の治療に使用される可能性があります .
降圧用途
ピペリジン誘導体は、高血圧の治療における潜在的な用途について研究されています 。 それらのユニークな薬理学的特性は、高血圧の管理に効果的になる可能性があります .
鎮痛および抗炎症用途
「1-(2-クロロ-4-メチルベンジル)ピペリジン-4-アミン」を含むピペリジン誘導体は、鎮痛および抗炎症剤として使用されてきました 。 それらは、痛みと炎症の緩和に役立つ可能性があります .
抗アルツハイマー用途
研究によると、ピペリジン誘導体はアルツハイマー病の治療に使用できます 。 それらは、この神経変性疾患の症状の管理と進行の遅延に役立つ可能性があります .
抗精神病用途
ピペリジン誘導体は、抗精神病薬としての潜在的な用途について研究されています 。 それらは、さまざまな精神障害の治療に使用される可能性があります .
結論として、「1-(2-クロロ-4-メチルベンジル)ピペリジン-4-アミン」およびその他のピペリジン誘導体は、科学研究および創薬において幅広い用途を持っています。 それらのユニークな特性は、さまざまな病気や状態の治療の開発に役立ちます .
作用機序
Piperidine Derivatives
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
生化学分析
Biochemical Properties
1-(2-Chloro-4-methylbenzyl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it may inhibit or activate specific enzymes, thereby influencing the overall biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can interact with proteins, affecting their stability and function .
Cellular Effects
The effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes. These changes can have downstream effects on cellular metabolism, influencing processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine may bind to the active site of an enzyme, blocking its activity and preventing substrate conversion. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcriptional machinery, leading to changes in the levels of specific proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its activity and effectiveness. Studies have shown that 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can have both immediate and long-term effects on cells, depending on the duration of exposure. For instance, short-term exposure may lead to rapid changes in cell signaling and metabolism, while long-term exposure can result in more sustained alterations in gene expression and cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine vary with different dosages. Low doses of this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Studies have shown that there are threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and biosynthesis. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can affect the levels of cofactors, such as NADH and ATP, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can influence its activity, as it may concentrate in specific organelles or regions of the cell .
特性
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16/h2-3,8,12H,4-7,9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVOEUFITAKIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




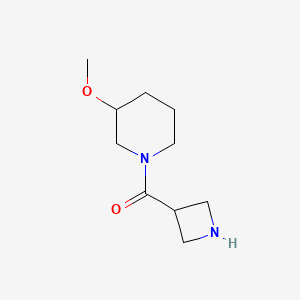


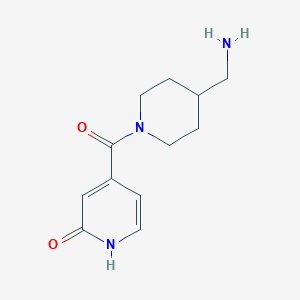
![[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol](/img/structure/B1474603.png)


